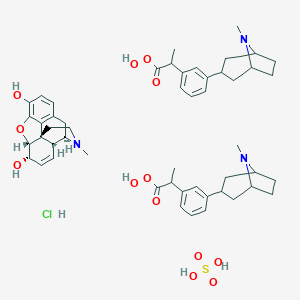
MADAM dihydrochloride
説明
MADAM dihydrochloride is a high affinity ligand for the serotonin transporter SERT . Its empirical formula is C16H22Cl2N2S and it has a molecular weight of 345.33 .
Molecular Structure Analysis
The molecular structure of MADAM dihydrochloride is represented by the SMILES stringCl[H].Cl[H].CN(C)Cc1ccccc1Sc2ccc(C)cc2N . The InChI key is GSBZMNLLLNHKDY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
MADAM dihydrochloride is a solid substance . It is soluble in water at approximately 18 mg/mL . It should be stored in a desiccated condition, protected from light and under inert gas . The storage temperature should be 2-8°C .科学的研究の応用
Neuroscience
MADAM dihydrochloride: is a high-affinity ligand for the serotonin transporter (SERT), which is pivotal in neuroscience research. It is used to study the modulation of serotonin levels in the brain and its effects on mood, cognition, and neuroplasticity . This compound aids in understanding the pathophysiology of psychiatric disorders like depression and anxiety, where serotonin imbalance is a key factor.
Pharmacology
In pharmacology, MADAM dihydrochloride serves as a tool to investigate the pharmacokinetics and pharmacodynamics of serotonin reuptake inhibitors. It helps in the development of new therapeutic drugs targeting SERT, which can lead to better treatment options for mental health conditions .
Biochemistry
Biochemists utilize MADAM dihydrochloride to explore the biochemical pathways involving serotonin. It’s used to dissect the enzyme-substrate interactions within the serotonin synthesis pathway and to understand the role of serotonin in cellular signaling .
Medical Research
MADAM dihydrochloride: is instrumental in medical research for developing diagnostic assays for serotonin-related disorders. It’s also used in the creation of radioligands for imaging studies, contributing to the diagnosis and monitoring of neurological diseases .
Toxicology
In toxicological studies, MADAM dihydrochloride is used to assess the toxicity profile of serotonin modulating substances. It helps in evaluating the safety and environmental impact of new pharmaceuticals that interact with the serotonin system .
Analytical Chemistry
MADAM dihydrochloride: finds its application in analytical chemistry as a standard for calibrating instruments that measure serotonin levels. It’s crucial for ensuring the accuracy and precision of analytical methods like HPLC in pharmaceutical analysis .
Molecular Biology
In molecular biology, MADAM dihydrochloride is used to study gene expression regulated by serotonin. It helps in understanding how serotonin influences gene transcription and the implications for cell growth and differentiation .
Environmental Science
Lastly, MADAM dihydrochloride is researched for its potential environmental applications. While not directly used in environmental science, its role in the development of drugs can indirectly impact environmental policies and safety regulations concerning pharmaceutical waste management .
Safety and Hazards
MADAM dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . In case of inhalation, relocate to fresh air . In case of ingestion, wash out mouth with water and get medical attention .
作用機序
Target of Action
MADAM dihydrochloride is a high-affinity ligand for the serotonin transporter SERT . The serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep.
Mode of Action
This interaction could lead to changes in the concentration of serotonin in the synaptic cleft, potentially impacting neuronal signaling .
Biochemical Pathways
serotonergic system . This system encompasses a range of biochemical pathways involved in the synthesis, release, and reuptake of serotonin .
Result of Action
The molecular and cellular effects of MADAM dihydrochloride’s action are likely tied to its interaction with SERT. By binding to SERT, MADAM dihydrochloride could influence the reuptake of serotonin, potentially leading to changes in neuronal signaling and associated physiological processes .
特性
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S.2ClH/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3;;/h4-10H,11,17H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBZMNLLLNHKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582028 | |
| Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MADAM dihydrochloride | |
CAS RN |
411208-45-2 | |
| Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MADAM dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)




![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)




![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
